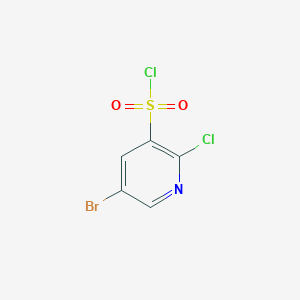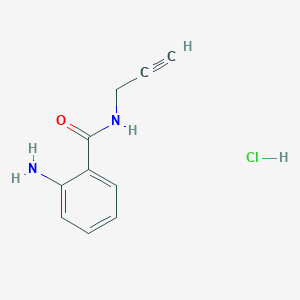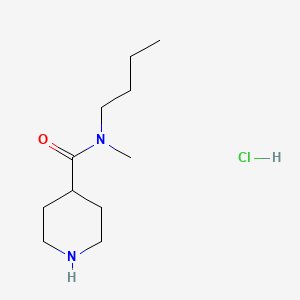
5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, otherwise known as CEMPO, is a heterocyclic compound of nitrogen, oxygen, and carbon. It is an important building block for the synthesis of a variety of other compounds and has been studied extensively for its potential applications in the fields of medicine, agriculture, and materials science. CEMPO is a relatively simple and inexpensive compound to synthesize, and its unique properties make it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Anticancer Potential and Molecular Targets Identification
Compounds within the 1,2,4-oxadiazole family have been identified as potential anticancer agents through apoptosis induction. For instance, certain derivatives have shown good activity against breast and colorectal cancer cell lines, with the ability to arrest cells in the G(1) phase, followed by apoptosis induction. The molecular target identified for these compounds is TIP47, an IGF II receptor binding protein, highlighting the use of cell-based chemical genetics approaches in discovering potential anticancer agents and their molecular targets (Zhang et al., 2005).
Corrosion Inhibition
1,2,4-oxadiazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals, such as mild steel, in acidic environments. This application is critical for extending the life of metal components in industrial settings. The corrosion inhibition mechanism typically involves the formation of a protective layer on the metal surface, which reduces the rate of corrosion significantly (Kalia et al., 2020).
Photo-luminescent Properties
Some 1,2,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photo-luminescent properties. These compounds exhibit wide mesomorphic temperature ranges and strong blue fluorescence emission, making them potential candidates for applications in display technologies and materials science (Han et al., 2010).
Antibacterial Activity
A series of novel 1,2,4-oxadiazole derivatives have been synthesized and shown to exhibit significant antibacterial activity, suggesting their potential use in developing new antibacterial agents. Such compounds could be pivotal in addressing the growing concern of antibiotic resistance (Rai et al., 2010).
Propiedades
IUPAC Name |
5-(1-chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-5-3-4-6-9(7)10-13-11(8(2)12)15-14-10/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWIXPKJSHGGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)
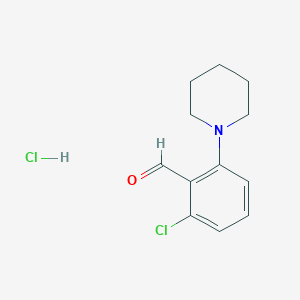

![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)
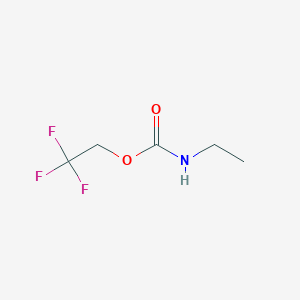
![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)
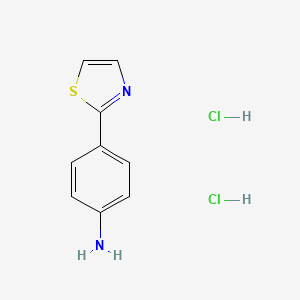
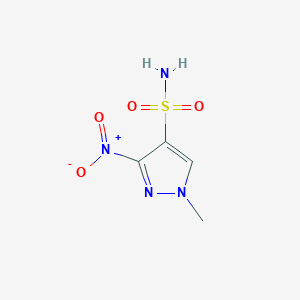
![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)

